molecular formula C11H12O2 B8756387 methyl 3-(2-methylphenyl)prop-2-enoate

methyl 3-(2-methylphenyl)prop-2-enoate

Cat. No.: B8756387
M. Wt: 176.21 g/mol
InChI Key: FVSMIMXZNUZTOE-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a 2-methylphenyl substituent at the β-position of the propenoate backbone. This compound is synthesized via esterification of the corresponding cinnamic acid derivative, as exemplified in the preparation of methyl 3-phenyl-2-propenoate (). The presence of the 2-methyl group on the aromatic ring introduces steric and electronic effects that influence its reactivity, solubility, and crystallinity.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 3-(2-methylphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h3-8H,1-2H3

InChI Key

FVSMIMXZNUZTOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methylphenyl)prop-2-enoate typically involves the esterification of 3-(2-methylphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the double bond can yield the saturated ester.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: 3-(2-Methylphenyl)-2-propenoic acid.

    Reduction: Methyl 3-(2-methylphenyl)propanoate.

    Substitution: Various substituted methyl 3-(2-methylphenyl)-2-propenoates depending on the substituent introduced.

Scientific Research Applications

methyl 3-(2-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Employed in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 3-(2-methylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties. Key analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
Methyl 3-phenylprop-2-enoate None (phenyl) C₁₀H₁₀O₂ 162.19 Precursor for mesomorphic materials
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate 4-Nitro C₁₀H₉NO₄ 207.19 Electron-withdrawing group enhances reactivity in Michael additions
Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate 2,4-Dimethoxy, cyano C₁₄H₁₅NO₄ 261.27 Methoxy groups improve solubility; cyano group facilitates cyclization reactions
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate 3-Bromo, dimethylamino C₁₂H₁₄BrNO₂ 284.15 Bromine enhances halogen bonding; dimethylamino group increases basicity

Key Observations :

  • Steric hindrance from ortho-substituents (e.g., 2-methylphenyl) may reduce packing efficiency in crystals, lowering melting points relative to para-substituted derivatives .

Ester Group Modifications

The choice of ester (methyl vs. ethyl) affects volatility and hydrolysis rates:

Compound Name Ester Group Boiling Point/Melting Point Reactivity Notes Evidence ID
Methyl 3-phenylprop-2-enoate Methyl Not reported Standard ester; hydrolyzes slower than ethyl analogs
Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate Ethyl Not reported Ethyl esters generally exhibit higher thermal stability but slower saponification

Key Insight : Methyl esters, like the target compound, are typically more volatile and reactive under acidic conditions compared to bulkier esters .

Functional Group Additions

Additional functional groups introduce diverse reactivities:

Compound Name Functional Groups Notable Properties Evidence ID
3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate Hydroxy, phenoxy Enhanced hydrogen bonding; potential for polymer applications
Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride Pyridinyl, hydrochloride Water solubility due to ionic character; pharmaceutical applications

Comparison :

  • The 2-methylphenyl group in the target compound lacks hydrogen-bonding donors, unlike hydroxy-substituted analogs (e.g., ), resulting in lower polarity and reduced solubility in polar solvents .
  • Heterocyclic substituents (e.g., pyridinyl in ) introduce nitrogen-based interactions, altering biological activity and coordination chemistry .

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